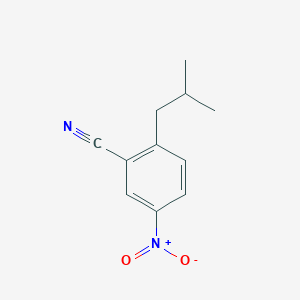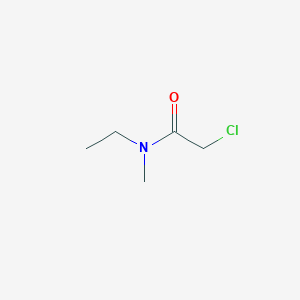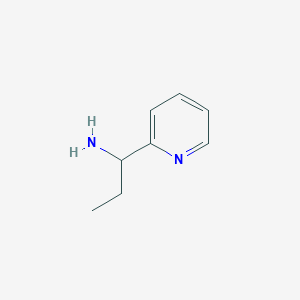![molecular formula C13H20ClNO B1322786 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 28559-43-5](/img/structure/B1322786.png)
3-[(2-Methylphenoxy)methyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(2-Methylphenoxy)methyl]piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents. The compound is likely to possess interesting chemical and physical properties due to the presence of the 2-methylphenoxy moiety and its hydrochloride salt form.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, a visible-light-induced synthesis of 3,3-dichloro-2-hydroxy-piperidines has been developed, which involves site-selective functionalizations of C(sp3)-H in N-substituted piperidines using N-chlorosuccinimide as a chlorine source . Another synthesis method involves the Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Additionally, piperazine derivatives, which are structurally related to piperidines, can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a novel piperidine derivative was determined by X-ray crystallography, and its molecular geometry, vibrational analysis, and electronic absorption spectrum were studied using DFT calculations . Similarly, the crystal structure of another piperidine derivative was analyzed, revealing weak intermolecular interactions and the conformation of substituents on the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The functionalization of piperidines, as mentioned earlier, involves the generation of chlorine radicals . In another case, the substitution at the oxygen atom with different electrophiles was performed to synthesize O-substituted derivatives of sulfonamides bearing a piperidine nucleus . These reactions demonstrate the reactivity of piperidine derivatives and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For instance, the crystal packing of a piperidine derivative is stabilized by weak C–H⋯O intermolecular interactions, which can affect its melting point and solubility . The electronic properties, such as first-order hyperpolarizability and molecular electrostatic potential, are also crucial and can be calculated using DFT methods .
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology
Ohmefentanyl, a unique member of the 4-anilidopiperidine class of opiates, exhibits significant biological activity. Structurally related to 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride, ohmefentanyl and its stereoisomers have been studied for their distinct biological properties, including receptor-ligand interactions and opioid receptor specificity. This research could offer insights into receptor-mediated phenomena and potentially lead to the development of more refined pharmacophores for the opioid μ receptor (Brine et al., 1997).
Organic Chemistry and Synthesis
3-[(2-Methylphenoxy)methyl]piperidine hydrochloride might be involved in nucleophilic aromatic substitution reactions. Studies on reactions with piperidine and nitroaromatic compounds have shown how structural changes can affect biological activity, shedding light on the reaction mechanisms and kinetics of related compounds (Pietra & Vitali, 1972).
Neurobiology and Pharmacology
Research on compounds structurally related to 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride, like phencyclidine (1-(1-phencyclohexyl) piperidine hydrochloride), offers insights into their pharmacological spectrum and potential neurological impacts. This includes studies on their effects on the central nervous system and their unique pharmacological properties (Domino, 1964).
Molecular Pharmacology
The compound's potential impact on cytochrome P450 isoforms and drug metabolism is another avenue of research. Understanding the selectivity and potency of chemical inhibitors, like those structurally related to 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride, is crucial for predicting drug-drug interactions and optimizing drug efficacy (Khojasteh et al., 2011).
Drug Discovery and Design
The structural attributes of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride may inform the synthesis of spiropiperidines and other piperidine derivatives, which are increasingly being explored in drug discovery due to their potential as three-dimensional chemical scaffolds (Griggs et al., 2018).
Eigenschaften
IUPAC Name |
3-[(2-methylphenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHFSXNEYZMBHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623839 |
Source


|
| Record name | 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28559-43-5 |
Source


|
| Record name | 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)





![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)